Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
- Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate and its derivatives play a crucial role in the field of organic synthesis. For instance, diethyl 6-amino-2-hydroxyazulene-1,3-dicarboxylate and its 2-acetoxyl derivative are synthesized through the reduction of azido derivatives, leading to various azulene dicarboxylates with potential chemical applications (Huang et al., 1994).
Biological Activity and Pharmacological Potential
- Some derivatives of diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate have been studied for their tumor inhibitory and antioxidant activity. Compounds like ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate showed promising results against liver cancer cells, indicating potential pharmacological uses (Hamdy et al., 2013).
Role in Medicinal Chemistry
- In medicinal chemistry, certain bicyclic ring-fused analogues of this compound, such as 7-(aminomethyl)-6-hydroxy-1,2,3,4-tetrahydronaphthalene, have shown significant saluretic and diuretic effects, highlighting their importance in developing new therapeutic agents (Deana et al., 1983).
Chiral Auxiliary in Asymmetric Synthesis
- This compound has also been utilized as a chiral auxiliary in asymmetric Reformatsky reactions, demonstrating its versatility in stereoselective synthesis, which is a vital aspect of modern organic chemistry (Orsini et al., 2005).
Utilization in Organic Synthesis
- The compound and its derivatives are integral to the stereoselective synthesis of natural products and other complex molecules. For example, the synthesis of 2,15-dihydroxycalamenene and 2-methoxycalamenene used derivatives of diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate as starting materials, showing the compound's utility in organic synthesis (Serra, 2015).
properties
IUPAC Name |
diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-20-15(18)12-9-10-7-5-6-8-11(10)13(14(12)17)16(19)21-4-2/h9,17H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLLGAXSVEOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2CCCCC2=C1)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675429 | |
Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
CAS RN |
23373-85-5 | |
Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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